1-Acetyl-3-(1-ethoxy-1-phenylmethylene)-6-methoxycarbonyl-2-indolinone

Description

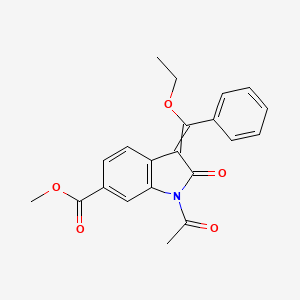

1-Acetyl-3-(1-ethoxy-1-phenylmethylene)-6-methoxycarbonyl-2-indolinone is a substituted indolinone derivative with a complex molecular architecture. Its structure includes a central indolinone core modified at the 3-position by a 1-ethoxy-1-phenylmethylene group, a 6-methoxycarbonyl substituent, and an acetyl group at the 1-position. Key physicochemical properties include:

- Empirical formula: C₃₁H₃₃N₅O₄

- Melting point: 253°C

- IR spectral peaks: 1610, 1655, and 1711 cm⁻¹, indicative of carbonyl (C=O) and aromatic stretching vibrations .

- Mass spectrometry: ESI-MS m/z = 540 [M+H]⁺ .

- Elemental analysis: C (68.32%), H (6.29%), N (12.85%), aligning closely with theoretical values .

The compound is synthesized via condensation of methyl 2-indolinone-6-carboxylate with triethyl orthobenzoate and acetic anhydride, yielding 77% efficiency . It serves as a precursor for kinase inhibitors, particularly in oncology (e.g., nintedanib derivatives) .

Properties

IUPAC Name |

methyl 1-acetyl-3-[ethoxy(phenyl)methylidene]-2-oxoindole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO5/c1-4-27-19(14-8-6-5-7-9-14)18-16-11-10-15(21(25)26-3)12-17(16)22(13(2)23)20(18)24/h5-12H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSLGYOTXIPMWNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=C1C2=C(C=C(C=C2)C(=O)OC)N(C1=O)C(=O)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of 1-Acetyl-3-(1-ethoxy-1-phenylmethylene)-6-methoxycarbonyl-2-indolinone

General Synthetic Route

The synthesis generally proceeds via:

Condensation Reaction: The key step involves the condensation of 1-acetyl-2-indolinone with ethyl phenylacetate under basic conditions. This step forms the characteristic ethoxyphenylmethylene substituent at the 3-position of the indolinone core.

N-Acetylation and Esterification: The 6-methoxycarbonyl group is introduced by starting from methyl 2-oxoindoline-6-carboxylate or its derivatives, which undergo acetylation and subsequent condensation with orthoesters.

Purification: The crude product is purified by recrystallization or chromatographic techniques to achieve high purity suitable for pharmaceutical applications.

Detailed Industrial-Scale Preparation

A patented industrial process for a closely related indolinone derivative (methyl (E)-1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate), which shares the same core structure and functionalization pattern, provides a highly relevant and scalable preparation method. This process can be adapted for the ethoxy analogue (this compound) as follows:

Stepwise Process:

| Step | Description | Reagents/Conditions | Remarks |

|---|---|---|---|

| 1 | N-Acetylation of methyl 2-oxoindoline-6-carboxylate | React with excess acetic anhydride (8-10 eq.) in high boiling aromatic solvent (toluene preferred) at 115-120°C for 18-23 hours | Solvent forms azeotrope with acetic acid to remove byproduct, improving yield |

| 2 | Partial distillation of solvent and acetic acid | Distill off 2 volumes of solvent under atmospheric or reduced pressure, replace with fresh solvent | Removes acetic acid which can inhibit subsequent steps |

| 3 | Condensation with trimethyl orthobenzoate | Add 3-4 eq. trimethyl orthobenzoate at 110-130°C, react for 3-4 hours with continued distillation of volatiles | Forms the methoxy(phenyl)methylene substituent at 3-position |

| 4 | Cooling and isolation | Cool reaction mixture, filter precipitated product | Product isolated directly without need for evaporation to dryness or recrystallization |

This one-pot process avoids intermediate isolations and complex purifications, enhancing operational simplicity and scalability.

Reaction Mechanism Insights

N-Acetylation: The methyl 2-oxoindoline-6-carboxylate undergoes acetylation at the nitrogen atom by acetic anhydride, forming methyl 1-acetyl-2-oxoindoline-6-carboxylate.

Enolether Formation: The methyl 1-acetyl-2-oxoindoline-6-carboxylate reacts with trimethyl orthobenzoate, activated by acetic anhydride, to form the (E)-3-(methoxy(phenyl)methylene) substituent.

Acetic Acid Removal: Azeotropic distillation of acetic acid is critical to prevent decomposition of trimethyl orthobenzoate and side reactions, thereby improving yield and purity.

Comparative Data Table of Preparation Conditions

| Parameter | Industrial Method (Adapted) | Laboratory Method (Typical) |

|---|---|---|

| Starting Material | Methyl 2-oxoindoline-6-carboxylate | 1-Acetyl-2-indolinone and ethyl phenylacetate |

| Solvent | High boiling aromatic hydrocarbons (toluene, xylene) | Various organic solvents, often without azeotropic distillation |

| Acetylation Reagent | Acetic anhydride (8-10 eq.) | Acetic anhydride or acetyl chloride |

| Reaction Temperature | 115-130°C | Room temperature to reflux (~80°C) |

| Reaction Time | 18-23 hours (acetylation), 3-4 hours (condensation) | Several hours to overnight |

| Purification | Direct filtration after cooling; no evaporation to dryness | Recrystallization or chromatography |

| Yield | Up to 81% combined yield in multi-step process | Variable, often lower due to side reactions |

Research Findings and Notes

The use of solvents capable of forming azeotropes with acetic acid (e.g., toluene) is a key innovation that allows continuous removal of acetic acid during the reaction, preventing degradation of sensitive intermediates.

The multi-step isolation process reported in earlier patents was improved by combining steps and introducing solvent distillation, reducing operational complexity and cost.

The process is adaptable to industrial scale, offering high purity and yield without the need for toxic reagents such as chloroacetic anhydride.

The condensation step with ethyl phenylacetate under basic conditions is a common synthetic approach but may require careful control of reaction parameters to avoid side products.

Purification methods remain crucial to obtain pharmaceutical-grade material, with recrystallization from petroleum ether or chromatographic techniques commonly employed.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-3-(1-ethoxy-1-phenylmethylene)-6-methoxycarbonyl-2-indolinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Derivatives with substituted nucleophiles.

Scientific Research Applications

1-Acetyl-3-(1-ethoxy-1-phenylmethylene)-6-methoxycarbonyl-2-indolinone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Acetyl-3-(1-ethoxy-1-phenylmethylene)-6-methoxycarbonyl-2-indolinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in inflammation or cancer progression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Substituent Variations

The compound belongs to a broader class of 3-Z-arylidene-indolinones. Key analogues and their differentiating features are outlined below:

Functional Group Impact on Properties

- Ethoxy vs. Methoxycarbonyl : Ethoxycarbonyl derivatives (e.g., compound in ) exhibit higher lipophilicity (logP ~3.5) compared to methoxycarbonyl (logP ~2.8), enhancing membrane permeability but reducing aqueous solubility .

- Anilino Substituents: Introduction of dimethylaminomethyl or piperazine groups () increases basicity, enhancing solubility and target affinity (e.g., nintedanib’s IC₅₀ = 1–10 nM for VEGFR2) .

Biological Activity

1-Acetyl-3-(1-ethoxy-1-phenylmethylene)-6-methoxycarbonyl-2-indolinone is a complex organic compound belonging to the indolinone family, characterized by its diverse biological activities and significant applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C22H21NO5 and features a bicyclic structure that includes an indole and ketone functionality. Its unique substitution pattern, particularly the methoxycarbonyl group at the 6-position, enhances its reactivity and biological activity compared to similar compounds.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit various receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, and FGFR, which are crucial in tumor growth and angiogenesis. The inhibition of these kinases leads to reduced proliferation of endothelial cells and other tumor cells, highlighting its potential as an anti-cancer agent .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory activity, likely due to its ability to modulate signaling pathways involved in inflammation. By inhibiting specific kinases, it may reduce the production of pro-inflammatory cytokines and other mediators .

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit cell proliferation in various cancer cell lines. For instance, endothelial cells treated with this compound showed a marked decrease in proliferation rates compared to untreated controls .

Case Studies

A notable case study highlighted the compound's effectiveness against specific cancer types. In experiments involving human breast cancer cell lines, treatment with this indolinone derivative resulted in significant apoptosis (programmed cell death), suggesting its potential as a therapeutic agent in oncology .

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 1-acetyl-2-indolinone with ethyl phenylacetate under basic conditions. The reaction is facilitated by bases such as sodium ethoxide or potassium tert-butoxide, leading to the formation of the ethoxy-phenylmethylene intermediate.

Table: Comparison of Biological Activities

Q & A

Q. What are the established synthetic pathways for preparing 1-acetyl-3-(1-ethoxy-1-phenylmethylene)-6-methoxycarbonyl-2-indolinone?

The compound is synthesized via a condensation reaction between methyl 2-indolinone-6-carboxylate and triethyl orthobenzoate in the presence of acetic anhydride . Key steps include:

- Esterification : Activation of the indolinone carboxylate group.

- Methylene bridge formation : Introduction of the 1-ethoxy-1-phenylmethylene moiety through orthoester-mediated coupling.

- Acetylation : Protection of the indolinone nitrogen using acetic anhydride. Purification is typically performed via column chromatography (silica gel, methylene chloride/methanol = 10:1), yielding an Rf value of 0.5 .

Q. How is the purity and structural integrity of this compound validated in experimental settings?

- Chromatographic analysis : Thin-layer chromatography (TLC) with methylene chloride/methanol (10:1) solvent systems is used to monitor reaction progress (Rf = 0.5–0.6) .

- Mass spectrometry : Electrospray ionization (ESI) confirms molecular weight (e.g., m/z 502 [M-H]+ for C32H29N3O3) .

- Elemental analysis : Carbon, hydrogen, and nitrogen (CHN) analysis validates stoichiometric ratios .

Advanced Research Questions

Q. What strategies are employed to optimize the yield of this compound in multi-step syntheses?

Yield optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for methylene bridge formation.

- Temperature control : Maintaining temperatures below 30°C during acetyl group introduction prevents side reactions .

- Catalyst screening : Lewis acids (e.g., BF3·Et2O) improve electrophilic substitution efficiency in indolinone derivatives .

Q. How do structural modifications to the aniline moiety (e.g., substituent variation) impact the compound’s biological or physicochemical properties?

Substituents on the aniline ring influence:

- Solubility : Hydrophobic groups (e.g., cyclohexyl-methyl) reduce aqueous solubility, while polar groups (e.g., sulphonamides) enhance it .

- Bioactivity : Electron-withdrawing groups (e.g., chloro, bromo) at the 3,5-positions increase binding affinity to kinase targets, as seen in analogues like 3-Z-[1-(4-dimethylaminomethyl-3,5-dibromo-anilino)-1-phenyl-methylene]-6-methoxycarbonyl-2-indolinone .

- Metabolic stability : Acetylation of aminoethyl side chains (e.g., N-(2-acetylamino-ethyl)-N-methyl-amino-methyl) reduces hepatic clearance .

Q. How can researchers resolve contradictions in chromatographic data (e.g., variable Rf values) for structurally similar derivatives?

Contradictions arise from:

- Stationary phase variability : Batch-to-batch differences in silica gel activity.

- Solvent composition : Minor deviations in methanol ratios (e.g., 10:1 vs. 5:1 methylene chloride/methanol) alter migration patterns . Mitigation strategies include:

- Standardized protocols : Pre-activity calibration of silica gel plates.

- HPLC validation : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) provides higher resolution for closely related derivatives .

Q. What methodologies are recommended for analyzing substituent effects on the compound’s spectroscopic properties?

- Nuclear magnetic resonance (NMR) : 1H/13C NMR distinguishes electronic environments of substituents (e.g., upfield shifts for electron-donating groups).

- X-ray crystallography : Resolves stereochemical ambiguities in the Z-configuration of the methylene bridge, as demonstrated in related indolinones .

- Density functional theory (DFT) : Computational modeling predicts absorption maxima (λmax) and fluorescence properties based on substituent electronic profiles.

Data-Driven Research Challenges

Q. How should researchers approach reproducibility issues in synthesizing derivatives with complex substituent patterns (e.g., N-methylsulphonylamino-ethyl groups)?

- Stepwise synthesis : Isolate intermediates (e.g., 3-Z-[1-(4-(N-cyanomethyl-N-methylsulphonyl-amino)-anilino)-...-2-indolinone) before final coupling .

- In situ monitoring : Use real-time FTIR to track cyanomethyl group hydrolysis and sulphonamide formation.

- Quality control : ESI-MS and elemental analysis at each step ensure intermediate integrity.

Q. What are the implications of the compound’s methylene bridge stereochemistry (Z-configuration) for drug discovery applications?

The Z-configuration:

- Enforces planarity : Enhances π-π stacking with aromatic residues in kinase active sites.

- Reduces conformational flexibility : Improves binding specificity, as observed in analogues like 3-Z-[1-(4-(dimethylaminomethyl)-3-methoxy-anilino)-1-phenyl-methylene]-6-methoxycarbonyl-2-indolinone .

- Influences solubility : The nonpolar ethylene bridge necessitates formulation adjustments (e.g., co-solvents) for in vivo studies.

Tables of Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular formula | C21H20N2O5 | |

| ESI-MS (m/z) | 502 [M-H]+ (C32H29N3O3) | |

| TLC Rf (CH2Cl2/MeOH = 10:1) | 0.5–0.6 | |

| Common derivatives | >50 analogues with substituent variations |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.